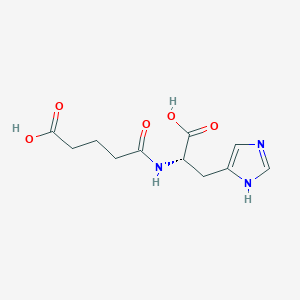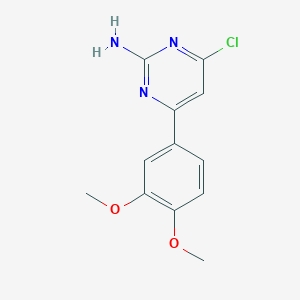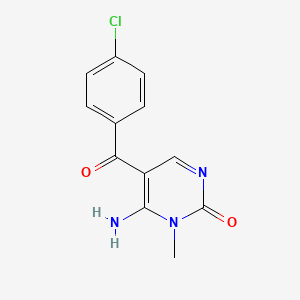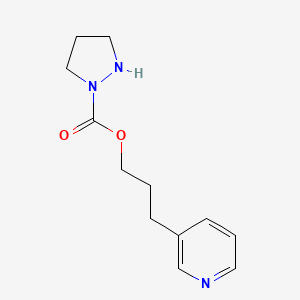
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate precursor, such as a phenyl-substituted amino alcohol, under acidic conditions to form the oxazole ring. This intermediate can then be reacted with piperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: Both the oxazole and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction of the piperidine ring can yield various piperidine derivatives.
Applications De Recherche Scientifique
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving oxazole and piperidine-containing compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, while the piperidine ring can modulate the compound’s overall binding affinity and selectivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: This compound features an oxadiazole ring instead of an oxazole ring.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride: This compound has an ethyl-substituted oxadiazole ring.
3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride: This compound has a propyl-substituted oxadiazole ring.
Uniqueness
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine is unique due to the presence of both an oxazole and a piperidine ring, which can confer distinct chemical and biological properties
Propriétés
Numéro CAS |
874361-33-8 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
5-phenyl-2-piperidin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2 |
Clé InChI |
GOGWZKOCVXRTPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=NC=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12593916.png)
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)

![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)




![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
